molecular formula C14H10INO2S B1353761 3-Iodo-1-(phenylsulfonyl)indole CAS No. 80360-14-1

3-Iodo-1-(phenylsulfonyl)indole

Cat. No. B1353761
CAS RN: 80360-14-1
M. Wt: 383.21 g/mol
InChI Key: GKYWOZYEMLEJFK-UHFFFAOYSA-N
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Description

“3-Iodo-1-(phenylsulfonyl)indole” is a chemical compound used as a pharmaceutical intermediate . It is a pale cream to cream powder .


Synthesis Analysis

The synthesis of 3-Iodo-1-(phenylsulfonyl)indoles can be achieved through electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis .


Chemical Reactions Analysis

The indole ring in 3-Iodo-1-(phenylsulfonyl)indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .


Physical And Chemical Properties Analysis

3-Iodo-1-(phenylsulfonyl)indole is a pale cream to cream powder . It is insoluble in water . It is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents .

Scientific Research Applications

Synthesis of Indole Derivatives

  • Masked 2,3-Diaminoindoles : A study has developed a three-step synthesis of masked 2,3-diaminoindole from 2-iodo-3-nitro-1-(phenylsulfonyl)indole, highlighting the compound's utility in generating unstable diaminoindoles, which can be trapped with α-dicarbonyl compounds to yield pyrazinoindoles (Mannes, Onyango, & Gribble, 2016).
  • Synthesis of Furoindoles : Research has shown the preparation of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole, demonstrating a synthetic pathway that could be valuable in medicinal chemistry (Gribble, Jiang, & Liu, 2002).
  • Copper-Catalyzed Cyclization : A synthetic route for creating 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles via copper-catalyzed cyclization has been developed, showcasing the compound's versatility in introducing trifluoromethyl groups, which are significant in drug design (López et al., 2017).

Structural and Chemical Investigations

  • Crystal Structures : Several studies have elucidated the crystal structures of 1-(phenylsulfonyl)indole derivatives, providing insight into their geometric and electronic properties, which are crucial for understanding their reactivity and potential applications in material science and pharmaceuticals (Jasinski, Rinderspacher, & Gribble, 2009).
  • Organocuprate Nucleophiles : Research on bis(phenylsulfonyl)-1H-indole demonstrates its reactivity towards nucleophilic attack, particularly with organocuprate nucleophiles, highlighting its potential in synthetic organic chemistry for creating 3-substituted indoles (Gribble et al., 2010).

Safety And Hazards

3-Iodo-1-(phenylsulfonyl)indole is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents . More detailed safety data can be found in the safety data sheets .

Future Directions

The future directions for the study of 3-Iodo-1-(phenylsulfonyl)indole and similar compounds involve more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis . The hope is that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(benzenesulfonyl)-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWOZYEMLEJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448613
Record name 3-Iodo-1-(phenylsulfonyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-(phenylsulfonyl)indole

CAS RN

80360-14-1
Record name 3-Iodo-1-(phenylsulfonyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GW Gribble, BD Allison, SC Conway… - Organic preparations …, 1992 - Taylor & Francis
In connection with our studies on regioselective halogen-metal exchange'and radical reactions* of 2.3-dihalogenated indoles, we required efficient syntheses of several 2.3-…
Number of citations: 21 www.tandfonline.com
JP Jasinski, A Rinderspacher, GW Gribble - Journal of Chemical …, 2010 - Springer
Three new 1-(phenylsulfonyl)indole derivatives, 3-acetyl-2-ethyl-1-(phenylsulfonyl)indole, (I), 2-benzyl-1-(phenylsulfonyl)indole, (II), and 3-trimethylsilylethynyl-1-(phenylsulfonyl)indole, (…
Number of citations: 5 link.springer.com
SC Conway Jr - 1991 - search.proquest.com
INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the origina Page 1 INFORMATION TO USERS This …
Number of citations: 2 search.proquest.com
ET Pelkey - Heterocyclic Scaffolds II: Reactions and Applications of …, 2010 - Springer
Metalation reactions involving indoles (and indolines) is reviewed (through 2009). The most common mode of metalation is lithiation. Other metals that have been used, either through …
Number of citations: 15 link.springer.com
VR Karrepu - 2012 - corescholar.libraries.wright.edu
Using the traditional catalyst, aluminum chloride in stoichiometric amounts, 3-alkyl-1-(phenylsulfonyl) indoles can be regioselectively acylated under Friedel-Crafts conditions at the C-6 …
Number of citations: 5 corescholar.libraries.wright.edu
T Sakamoto, K Ohsawa - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
The palladium-catalyzed cyanation of aryl and heteroaryl iodides or bromides using copper(I) cyanide as a cyano group source afforded the corresponding aryl and heteroaryl cyanides …
Number of citations: 84 pubs.rsc.org
T Sakamoto, Y Kondo, N Takazawa, H Yamanaka - Tetrahedron letters, 1993 - Elsevier
Indolylzinc derivatives were prepared by the oxidative addition of active zinc to iodoindoles, which coupled with aromatic halides in the presence of palladium catalyst to give arylated …
Number of citations: 65 www.sciencedirect.com
RJ Sundberg - Heterocyclic Scaffolds II: Reactions and Applications of …, 2010 - Springer
The topic of this chapter is electrophilic substitution of indole and its derivatives. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation and …
Number of citations: 17 link.springer.com
S Roy, GW Gribble - Synthetic communications, 2007 - Taylor & Francis
We describe the synthesis of bis(3‐indolyl)acetylene 6 via a Pd‐catalyzed cross‐coupling reaction of iodoindole 8 and 3‐indolylacetylene 9, followed by deprotection of 14 to furnish 6. …
Number of citations: 6 www.tandfonline.com
JJ Li, GW Gribble - Heterocyclic Scaffolds II: Reactions and Applications of …, 2010 - Springer
Metal-catalyzed cross-coupling reactions for indoles are reviewed. Palladium-catalyzed cross-coupling reactions are the most widely explored and applied of all metal-catalyzed cross-…
Number of citations: 7 link.springer.com

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